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Compound of Interest

Compound Name:
N-BUTYL-2-

CHLORONICOTINAMIDE

CAS No.: 56149-32-7

Cat. No.: B1335012 Get Quote

Abstract & Scope
This technical guide details the synthesis, characterization, and downstream application of N-
butyl-2-chloronicotinamide (CAS: 56149-32-7).[1] As a functionalized pyridine scaffold, this

molecule serves as a critical intermediate in the development of agrochemicals (e.g., succinate

dehydrogenase inhibitors) and pharmaceutical kinase inhibitors.[1]

The protocols herein provide a validated workflow for:

Preparation: Efficient acylation of n-butylamine using 2-chloronicotinoyl chloride.

Diversification: Leveraging the electrophilic C-2 position for Nucleophilic Aromatic

Substitution (SNAr), enabling library generation of 2-amino-nicotinamides.[1]
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Property Specification

Chemical Name N-butyl-2-chloropyridine-3-carboxamide

CAS Number 56149-32-7

Molecular Formula C₁₀H₁₃ClN₂O

Molecular Weight 212.68 g/mol

LogP (Predicted) ~2.26

Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Low solubility in water.[1]

Key Reactivity
Electrophilic attack at Carbonyl (C=O);

Nucleophilic displacement at C-2 (Cl).[1]

Protocol 1: Synthesis of N-Butyl-2-
Chloronicotinamide[1]
Objective: To synthesize the target scaffold via Schotten-Baumann acylation conditions.

Mechanism: Nucleophilic acyl substitution where n-butylamine attacks the activated carbonyl of

2-chloronicotinoyl chloride.[1]

Reagents & Materials
Precursor: 2-Chloronicotinoyl chloride (CAS: 49609-84-9) [1].[1][2]

Nucleophile: n-Butylamine (CAS: 109-73-9) (1.1 equivalents).[1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents) to scavenge

HCl.[1]

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Experimental Workflow
Setup: Purge a 250 mL reaction flask with dry nitrogen. Add 2-chloronicotinoyl chloride (10.0

g, 56.8 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
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Addition: Mix n-butylamine (4.6 g, 62.5 mmol) with TEA (6.9 g, 68.2 mmol) in 20 mL DCM.

Add this mixture dropwise to the reaction flask over 30 minutes. Note: Exothermic reaction;

maintain internal temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

Monitoring: Check completion via TLC (Hexane:EtOAc 7:3) or HPLC.[1] The acid chloride

starting material should be consumed.[1]

Workup:

Quench with water (50 mL).

Wash the organic layer with 1M HCl (to remove unreacted amine/TEA) followed by

saturated NaHCO₃ (to remove unreacted acid) and brine.[1]

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
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Caption: Synthesis of N-butyl-2-chloronicotinamide via acyl chloride coupling.
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Protocol 2: Functionalization via SNAr (Library
Generation)[1]
Objective: To utilize the "2-chloro" handle for creating 2-amino-nicotinamide derivatives.

Scientific Rationale: The pyridine ring nitrogen is electron-withdrawing, activating the C-2

position (ortho) for Nucleophilic Aromatic Substitution (SNAr).[1] The amide group at C-3 further

stabilizes the Meisenheimer intermediate via hydrogen bonding or electronic withdrawal,

making the chlorine an excellent leaving group [2].[1]

Reagents[1][4][7]
Substrate: N-Butyl-2-chloronicotinamide (from Protocol 1).[1][2]

Nucleophiles: Primary/Secondary amines, Thiols, or Alkoxides.[1]

Solvent: Polar aprotic solvents (DMSO, DMF, or NMP) are required to stabilize the transition

state.[1]

Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[1]

General Procedure (Micro-scale for Library)
Dissolution: Dissolve N-butyl-2-chloronicotinamide (100 mg, 0.47 mmol) in DMSO (1 mL).

Reagent Addition: Add the desired amine nucleophile (1.5 eq) and K₂CO₃ (2.0 eq).

Thermal Activation: Heat the reaction vessel to 80–100°C for 4–12 hours.

Note: Sterically hindered amines may require temperatures up to 120°C or microwave

irradiation.[1]

Isolation:

Dilute with water (precipitation often occurs).[1]

Extract with Ethyl Acetate.[1][3]

Evaporate solvent.[1]
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Validation: Analyze via LC-MS to confirm the mass shift (M - Cl + Nucleophile).

Mechanistic Workflow
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Caption: SNAr mechanism displacing Chlorine at the C-2 position.[4]

Analytical Quality Control
Method: Reverse-Phase HPLC Purpose: Purity assessment of the scaffold and SNAr products.

[1]
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Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

4.6 x 100 mm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 minutes

Flow Rate 1.0 mL/min

Detection UV @ 254 nm (Aromatic) and 220 nm (Amide)

Expected Retention

N-butyl-2-chloronicotinamide elutes later than

the acid precursor due to the lipophilic butyl

chain.[1]

Safety & Handling (SDS Summary)
Hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] All synthesis steps

involving acid chlorides or volatile amines must be performed in a fume hood.[1]

Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the amide is slow, but

possible under extreme conditions).[1]

References
Royal Society of Chemistry. (2014).[1] Reactivity in the nucleophilic aromatic substitution

reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00882k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.).[1] 2-Chloronicotinamide Compound Summary. National Library of

Medicine.[1] Retrieved from [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://www.benchchem.com/product/b1335012?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinamide
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB3455926.htm
https://www.chemicalbook.com/synthesis/2-chloronicotinamide.htm
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00946k
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00946k
https://www.benchchem.com/product/b1335012#n-butyl-2-chloronicotinamide-experimental-protocols
https://www.benchchem.com/product/b1335012#n-butyl-2-chloronicotinamide-experimental-protocols
https://www.benchchem.com/product/b1335012#n-butyl-2-chloronicotinamide-experimental-protocols
https://www.benchchem.com/product/b1335012#n-butyl-2-chloronicotinamide-experimental-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1335012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

